Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with bromine, ethyl, and carboxylate groups. This compound is of significant interest in organic chemistry due to its potential applications in pharmaceuticals and agrochemicals. The presence of the bromine atom and the carboxylate ester group makes it a versatile intermediate for further chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Major Products:
Substitution: Formation of new pyrazole derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may act as an inhibitor of enzymes by binding to the active site and preventing substrate access. The bromine atom and the carboxylate group play crucial roles in its binding affinity and specificity. The compound’s interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
- Ethyl 1H-pyrazole-4-carboxylate
- 4-Bromo-1H-pyrazole
Comparison: Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate is unique due to the presence of both the ethyl and bromine substituents, which confer distinct chemical reactivity and biological activity. Compared to Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, the ethyl group provides different steric and electronic effects, potentially leading to variations in biological activity and chemical reactivity. The presence of the bromine atom distinguishes it from Ethyl 1H-pyrazole-4-carboxylate, enhancing its utility in substitution reactions .
Properties
IUPAC Name |
ethyl 4-bromo-1-ethylpyrazole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-11-5-6(9)7(10-11)8(12)13-4-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDYLTZGONAJPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OCC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243580 | |
Record name | Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400877-59-0 | |
Record name | Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400877-59-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201243580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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